5-iodo-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-iodo-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C4H6IN3O2S and a molecular weight of 287.08 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a sulfonamide group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide typically involves the iodination of 1-methylpyrazole-4-sulfonamide. This can be achieved through the reaction of 1-methylpyrazole-4-sulfonamide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrazole ring.
Chemical Reactions Analysis
5-iodo-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides using oxidizing agents like potassium permanganate or chlorosulfonic acid.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Scientific Research Applications
5-iodo-1-methyl-1H-pyrazole-4-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonamide group. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access or altering the enzyme’s conformation. The iodine atom and methyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
5-iodo-1-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
1-Methylpyrazole-4-sulfonamide: Lacks the iodine atom, resulting in different reactivity and biological activity.
5-Bromo-1-methylpyrazole-4-sulfonamide:
5-Chloro-1-methylpyrazole-4-sulfonamide: Contains a chlorine atom, which affects its chemical properties and interactions with biological targets.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the iodine atom.
Properties
IUPAC Name |
5-iodo-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWMXIYMXNYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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